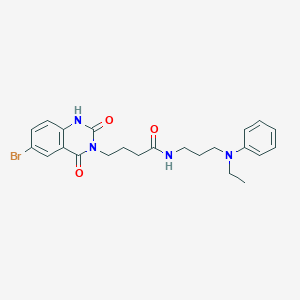

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide

Description

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide is a complex chemical compound

Propriétés

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrN4O3/c1-2-27(18-8-4-3-5-9-18)14-7-13-25-21(29)10-6-15-28-22(30)19-16-17(24)11-12-20(19)26-23(28)31/h3-5,8-9,11-12,16H,2,6-7,10,13-15H2,1H3,(H,25,29)(H,26,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIMKXRTWPVJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide typically involves multi-step chemical reactions. One common method begins with the bromination of quinazoline derivatives followed by specific amination and acylation reactions. Strict control of reaction temperature, solvents, and pH is crucial for the successful synthesis of this compound.

Industrial Production Methods: On an industrial scale, its production would require optimized and scaled-up versions of laboratory synthetic routes. This involves using larger reactors and ensuring a continuous supply of reagents while maintaining reaction conditions for high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide undergoes several types of reactions including:

Oxidation reactions: Transformation into more oxidized derivatives.

Reduction reactions: Conversion into reduced states.

Substitution reactions: Where various groups can replace the bromine atom.

Common Reagents and Conditions: Common reagents include strong acids for bromination, mild bases for amination, and acylating agents. The conditions often vary but involve controlled temperatures and solvent choices such as ethanol or chloroform.

Major Products Formed: The primary products depend on the type of reaction, with oxidation leading to quinazoline oxides and reduction yielding de-brominated derivatives. Substitution reactions can create a variety of functionalized quinazolines.

Applications De Recherche Scientifique

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide is of significant interest in multiple fields:

Chemistry: : Investigated for its reactivity and stability, contributing to synthetic organic chemistry.

Biology: : Potential use in studying cell signaling pathways due to its unique structure.

Medicine: : Explored as a potential pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.

Industry: : Application in developing specialty chemicals and advanced materials.

Mécanisme D'action

This compound exerts its effects through interaction with molecular targets such as enzymes and receptors. The pathways involved often relate to modulation of signal transduction pathways, inhibition of enzyme activity, or binding to specific biomolecules. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazoline

Brominated quinazoline derivatives

N-substituted quinazolines

Uniqueness: 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide stands out due to the presence of both bromo and butanamide groups, which enhance its reactivity and potential biological activity compared to simpler quinazoline derivatives.

There you have it. Hope that was worth staying up for! Anything else I can help you with tonight?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.